

Publish Comparison Guide: Mass Spectrometry Fragmentation of Fumagillol

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Compound of Interest

Compound Name: (5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol

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Executive Summary

Fumagillol (C₁₆H₂₆O₄, MW 282.37) is the pharmacophore scaffold for a class of MetAP2 inhibitors, including Fumagillin and Beloranib. In LC-MS/MS analysis, Fumagillol serves as the critical "common denominator" fragment for these drugs. This guide details the fragmentation logic required to distinguish the free alcohol (Fumagillol) from its esterified parent (Fumagillin) and carbamoylated derivatives (TNP-470), utilizing ESI-MS/MS.

Structural Context & Ionization Strategy

Before analyzing fragmentation, one must establish the correct precursor ions. Fumagillol lacks a basic nitrogen center, making protonation

less favorable than adduct formation in standard ESI+ conditions.

Compound	Formula	MW (Da)	Precursor Ion (ESI+)	Key Structural Feature
Fumagillol	C ₁₆ H ₂₆ O ₄	282.37	m/z 283 m/z 300 m/z 305	Free C-6 hydroxyl; Spiro-epoxide core.
Fumagillin	C ₂₆ H ₃₄ O ₇	458.55	m/z 459	Ester at C-6 (Decatetraenedioic acid).
TNP-470	C ₁₉ H ₂₈ ClNO ₆	401.88	m/z 402	Carbamate at C-6 (Chloroacetyl group).

Expert Insight: In complex matrices (plasma/urine), Fumagillol often appears as the ammonium adduct (

300) when using ammonium formate buffers. Ensure your collision energy (CE) is sufficient to strip the ammonia (17 Da) before characterizing the core fragmentation.

Comparative Fragmentation Analysis

A. The Core Scaffold: Fumagillol (m/z 283)

When the Fumagillol core (

283) is subjected to Collision Induced Dissociation (CID), it undergoes a series of neutral losses driven by the instability of the epoxide and the hydroxyl group.

- Primary Transition (

283 → 265):

- Mechanism: Dehydration (Loss of H_2O , -18 Da).
- Cause: Elimination of the C-6 hydroxyl group. This is the base peak in many spectra.
- Secondary Transition (m/z 265 \rightarrow 233):
 - Mechanism: Loss of Methanol (CH_3OH , -32 Da).
 - Cause: Cleavage of the C-5 methoxy group adjacent to the spiro-epoxide.
- Diagnostic Scaffold Ion (m/z 205 - 215 range):
 - Mechanism: Fragmentation of the isobutenyl side chain (C_4H_8 , -69 Da).
 - Significance: Confirms the integrity of the terpene tail.

B. The Parent: Fumagillin (m/z 459)

Fumagillin is an ester. Ester bonds are the "weakest link" in CID.

- Dominant Pathway: The spectrum is dominated by the cleavage of the ester linkage.
- Neutral Loss: Loss of the decatetraenedioic acid side chain (~176 Da).
- Result: The product ion spectrum of Fumagillin (m/z 459) is nearly identical to the source spectrum of Fumagillol (m/z 283) because the primary event is the generation of the Fumagillol core ion.

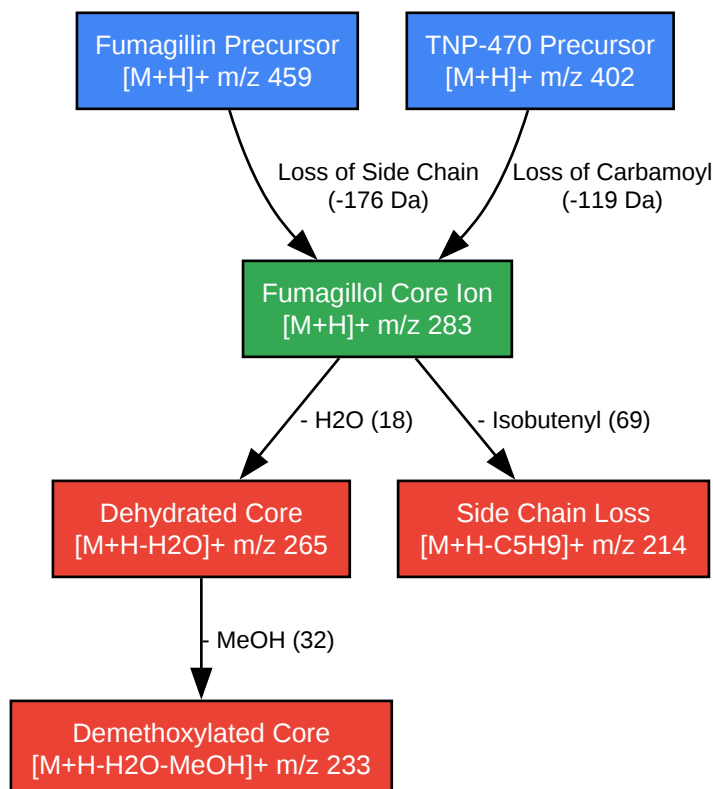
C. The Derivative: TNP-470 (m/z 402)

TNP-470 is a carbamate.

- Dominant Pathway: Loss of the chloroacetylcarbamoyl moiety.
- Result: Rapid generation of the Fumagillol core (m/z 283) or the dehydrated core (m/z 265).
- Differentiation: Unlike Fumagillol, TNP-470 will show a chlorine isotope pattern (ratio of 3:1) in the precursor ion, which disappears in the fragment ions below m/z 283.

Visualization of Fragmentation Pathways

The following diagram illustrates the convergence of Fumagillin and TNP-470 pathways into the common Fumagillol core, followed by the core's specific degradation.



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Caption: Convergence of MetAP2 inhibitor fragmentation pathways to the common Fumagillol core (m/z 283) and subsequent neutral losses.

Experimental Protocol: LC-MS/MS Identification

To replicate these results for impurity profiling or metabolite identification, follow this self-validating protocol.

Reagents:

- LC-MS Grade Acetonitrile and Water.
- Buffer: 10 mM Ammonium Formate + 0.1% Formic Acid (Critical for protonation/adduct control).

Instrument Parameters (Generic Triple Quad/Q-TOF):

- Source: ESI Positive Mode.
- Spray Voltage: 3.5 - 4.5 kV.
- Collision Energy (CE):
 - Screening: Ramp 20–40 eV.
 - Fumagillin/TNP-470: Low energy (15-20 eV) is sufficient to cleave the side chain.
 - Fumagillol Core: Higher energy (30+ eV) is required to break the spiro-epoxide ring system.

Workflow:

- Precursor Scan: Inject sample and scan for 283, 402, and 459.
- Product Ion Scan: Select

283 (Fumagillol) as the precursor.

- Validation:

- Observe the 283 → 265 transition (Water loss).
- Observe the 265 → 233 transition (Methanol loss).
- Self-Check: If you see

283 but no fragment at 265, check if you have selected the Ammonium adduct (

300) by mistake. The transition

(Loss of

) is a common artifact in ammonium-buffered mobile phases.

Summary Data Table

Analyte	Precursor ()	Major Product Ions ()	Neutral Losses	Interpretation
Fumagillol	283	265, 247, 233, 214	-18 () -32 () -69 ()	Core alcohol dehydration and methoxy cleavage.
Fumagillin	459	283, 265, 135	-176 (Acid Side Chain)	Ester hydrolysis yielding Fumagillol core.
TNP-470	402	283, 265	-119 (Carbamoyl)	Labile carbamate cleavage yielding Fumagillol core.

References

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